8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one
Description
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a diazaspiro[4.5]decan-3-one core substituted with an isoxazole-5-carbonyl group. This compound is part of a broader class of spirocyclic derivatives investigated for therapeutic applications, particularly in modulating signaling pathways such as WNT . Its synthesis typically involves palladium-mediated cross-coupling reactions or nucleophilic substitutions to introduce diverse substituents onto the pyridine or spirocyclic core .
Properties
IUPAC Name |
8-(1,2-oxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10-7-12(8-13-10)2-5-15(6-3-12)11(17)9-1-4-14-18-9/h1,4H,2-3,5-8H2,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVUYANGJPTFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)NC2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one typically involves multi-step reactions starting from commercially available reagents. One common approach includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of metal-free synthetic strategies to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The isoxazole ring can participate in substitution reactions, where different substituents are introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the isoxazole ring .
Scientific Research Applications
8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one involves its interaction with specific molecular targets and pathways. The isoxazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The spirocyclic diazaspiro[4.5]decan-3-one scaffold is versatile, with modifications at the 8-position significantly altering pharmacological properties. Below is a comparative analysis with key analogues:
Key Comparisons
Solubility and Bioavailability
- Compounds with hydrophobic substituents (e.g., trifluoromethyl, benzoisothiazole) exhibit poor aqueous solubility (<0.001 mg/mL in phosphate buffer) .
- The isoxazole-5-carbonyl group in the target compound may improve solubility due to its polar carbonyl and heteroaromatic nature, though experimental data are pending.
- CCT251545 (74) balances potency and solubility, enabling in vivo progression despite moderate solubility limitations .
Potency and Selectivity
- The 1-methyl-4-phenyl-1H-pyrazole group in CCT251545 enhances WNT pathway inhibition by optimizing steric and electronic interactions with the target protein .
- Benzoisothiazole derivatives (e.g., ) show high potency in enzymatic assays, likely due to strong π-π stacking and hydrogen-bonding interactions .
- The isoxazole substituent’s smaller size and electron-deficient nature may favor binding to targets requiring compact, polar ligands.
Synthetic Complexity Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) is a common strategy for introducing aryl/heteroaryl groups (e.g., 4-morpholinophenyl in compound 56) . The synthesis of benzoisothiazole-containing derivatives involves multi-step protocols with moderate yields (30–57%), highlighting challenges in handling reactive intermediates .
Substituents like trifluoromethyl or chloro groups may introduce metabolic liabilities (e.g., hepatotoxicity), necessitating further profiling .
Research Findings and Implications
- WNT Inhibitors: CCT251545 (74) and related spirocyclic derivatives demonstrate nanomolar potency against WNT signaling, with structure-activity relationship (SAR) studies underscoring the importance of aryl/heteroaryl substituents at the 8-position .
- Solubility Challenges : Despite high potency, many spirocyclic imides suffer from poor solubility, limiting their development. Hybrid strategies (e.g., incorporating solubilizing groups like morpholine) are being explored .
- Synthetic Advancements : Microwave-assisted cross-coupling and optimized purification methods (e.g., prep-HPLC) have improved yields and purity for complex derivatives .
Biological Activity
The compound 8-(Isoxazole-5-carbonyl)-2,8-diazaspiro[4.5]decan-3-one is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings, along with data tables and case studies to provide a comprehensive understanding of this compound.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₄H₁₈N₂O₃
- IUPAC Name : this compound
| Property | Value |
|---|---|
| Molecular Weight | 258.31 g/mol |
| Melting Point | Not extensively studied |
| Solubility | Soluble in organic solvents |
| LogP (Octanol-Water) | 1.91 |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Studies suggest that it may act as an inhibitor of soluble epoxide hydrolase (sEH), which plays a critical role in regulating blood pressure and inflammation.
Inhibitory Activity
Research indicates that derivatives of diazaspiro[4.5]decane compounds exhibit significant inhibitory effects on sEH:
- Case Study : A study demonstrated that certain diazaspiro derivatives reduced blood pressure in spontaneously hypertensive rats when administered orally at doses of 30 mg/kg. This suggests a potential therapeutic application in managing hypertension through the inhibition of sEH activity .
Therapeutic Applications
- Hypertension Management : The compound's ability to inhibit sEH positions it as a candidate for developing antihypertensive medications.
- Anti-inflammatory Effects : By modulating pathways involved in inflammation, this compound may also have applications in treating inflammatory diseases.
- Potential Anticancer Activity : Preliminary studies suggest that similar compounds may exhibit anticancer properties, warranting further investigation into this area.
Summary of Research Studies
Case Studies
- Hypertension Study : A study involving the administration of this compound showed a marked decrease in mean arterial pressure in spontaneously hypertensive rats, suggesting its potential as an effective antihypertensive agent .
- Inflammation Model : In vitro studies indicated that the compound could reduce pro-inflammatory cytokine production in macrophage cell lines, supporting its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
